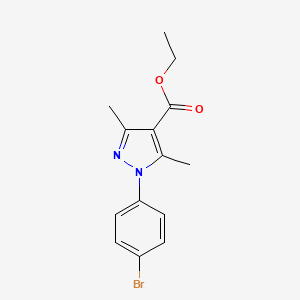

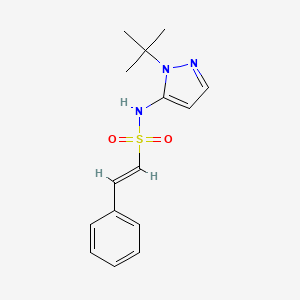

ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

The compound “ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate” belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “Ethyl 2-(4-bromophenyl)-1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate” have been synthesized via one-pot reductive cyclization methods .Wissenschaftliche Forschungsanwendungen

- Thiazolopyrimidines, including ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, have shown high inhibitory activity against tumor cell replication processes . Researchers are investigating their potential as antitumor agents due to their modifiable structure and promising pharmacological properties.

- The compound’s crystal structure was established using single-crystal X-ray diffraction (SCXRD). It contains a 4-bromophenyl fragment at C5 and plays a role in halogen-π interactions, leading to the formation of one-dimensional homochiral chains . Understanding these interactions contributes to supramolecular chemistry research.

- Indole derivatives, such as ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, have been investigated for antiviral activity. For instance, related compounds showed inhibitory effects against influenza A and Coxsackie B4 viruses .

- Some indole derivatives exhibit anti-inflammatory and analgesic activities. While not directly related to the mentioned compound, it highlights the broader pharmacological relevance of indole-based structures .

- Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. Although not the same compound, the presence of indole in both natural and synthetic molecules underscores its significance in plant biology .

- Ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate serves as a valuable scaffold for designing new drug candidates. Its synthetic potential allows for modifications to optimize ligand interactions with biotargets .

Antitumor and Anticancer Activity

Supramolecular Chemistry and Crystallography

Antiviral Properties

Anti-Inflammatory and Analgesic Potential

Plant Hormone Research

Synthetic Chemistry and Drug Development

Wirkmechanismus

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. While a specific safety data sheet for this compound was not found, similar compounds like “1-(4-Bromophenyl)ethanol” have safety data sheets available that provide information on hazards, safe handling practices, and emergency procedures .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 1-(4-bromophenyl)-3,5-dimethylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-4-19-14(18)13-9(2)16-17(10(13)3)12-7-5-11(15)6-8-12/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVCXVCFVRQYKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzoylbenzamide](/img/structure/B2711406.png)

![[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid](/img/structure/B2711408.png)

![9-benzyl-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2711411.png)

![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2711414.png)

![3-(2-methoxyethyl)-5-methyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2711415.png)

![4-methyl-2-phenyl-5-[1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl]-1,3-thiazole](/img/structure/B2711417.png)

![N-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2711422.png)